4-(4-(Trifluoromethyl)phenyl)-3-butyn-2-ol
Description
Structural Attributes and Their Influence on Reactivity
The reactivity of 4-(4-(Trifluoromethyl)phenyl)-3-butyn-2-ol is a direct consequence of its unique structural components. The trifluoromethyl group on the phenyl ring is a strong electron-withdrawing group. This electronic effect significantly influences the reactivity of the aromatic ring and the adjacent alkyne. The electron-withdrawing nature of the -CF3 group can impact the electron density of the alkyne, potentially affecting its participation in various coupling and addition reactions.
The propargyl alcohol moiety, which consists of the alkyne and the adjacent secondary alcohol, is a versatile functional group. The hydroxyl group can be a site for oxidation, esterification, or conversion to a leaving group for substitution reactions. The carbon-carbon triple bond is rich in π-electrons and is susceptible to a wide range of transformations, including hydrogenation, hydration, and various cycloaddition reactions. The proximity of the hydroxyl group to the alkyne can also lead to intramolecular reactions under certain conditions. For instance, propargyl alcohols are known to participate in reactions like the Meyer-Schuster rearrangement and Nicholas reaction, showcasing the diverse reactivity of this functional group.
Significance as a Synthetic Building Block and Intermediate
While specific documented applications of this compound as a synthetic building block are not extensively reported in publicly available literature, its structural motifs suggest a high potential for use as a versatile intermediate in organic synthesis. beilstein-journals.org Compounds with similar structures, such as trifluoromethylated propargyl alcohols, are recognized as valuable precursors in medicinal chemistry. nih.govresearchgate.net
The synthesis of a closely related compound, 2-methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol, has been achieved through a palladium-catalyzed, copper-free Sonogashira coupling reaction. researchgate.net This reaction joins an aryl halide (like 1-bromo-4-(trifluoromethyl)benzene) with a terminal alkyne (like 3-butyn-2-ol). This synthetic strategy is a powerful method for forming carbon-carbon bonds and is widely used in the preparation of complex molecules. nih.gov Given the structural similarity, it is highly probable that this compound can be synthesized via a similar Sonogashira coupling between 1-bromo-4-(trifluoromethyl)benzene and 3-butyn-2-ol (B105428).
Once synthesized, this compound can serve as a precursor to a variety of other molecules. For example, the alkyne can be used to construct more complex carbon skeletons through further coupling reactions. The hydroxyl group offers a handle for introducing other functionalities or for linking the molecule to other substrates. The trifluoromethylphenyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and binding affinity. nih.gov
Overview of Research Trajectories and Academic Contributions
Specific research trajectories focusing solely on this compound are not prominently documented. However, the broader field of trifluoromethylated propargyl alcohols is an active area of research. Academic contributions in this area often focus on the development of new synthetic methods for accessing these compounds and exploring their applications in the synthesis of biologically active molecules. researchgate.net
Research in this domain often intersects with the development of novel catalytic systems for trifluoromethylation and for the asymmetric synthesis of chiral alcohols. nih.gov The quest for more efficient and selective synthetic methods is a continuous theme, driven by the demand for new molecules with unique properties for various applications, including drug discovery and materials science. The study of compounds like this compound is therefore situated within this larger context of advancing synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]but-3-yn-2-ol |
InChI |
InChI=1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-8,15H,1H3 |
InChI Key |
BOEVQZKYSZXGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 4 Trifluoromethyl Phenyl 3 Butyn 2 Ol and Its Analogs
Classical and Modern Coupling Reactions
Cross-coupling reactions represent the most direct and powerful tools for the formation of the key aryl-alkyne bond in the target molecule and its analogs. These reactions typically involve a transition metal catalyst that facilitates the union of an aryl electrophile and an alkynyl nucleophile.
Palladium-Catalyzed Sonogashira Coupling Approaches
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of substituted alkynes and is arguably the most straightforward method for preparing compounds like 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol. alfa-chemistry.comnih.gov This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org The synthesis of the target molecule via this method would typically involve the coupling of 4-iodobenzotrifluoride (B1294960) or 4-bromobenzotrifluoride (B150022) with 3-butyn-2-ol (B105428).
The reaction is traditionally carried out using a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nih.gov The catalytic cycle involves two interconnected processes: the palladium cycle and the copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide species, which then participates in a transmetalation step with the palladium intermediate. alfa-chemistry.com
In response to challenges associated with the copper co-catalyst, such as the formation of undesired alkyne homocoupling (diyne) byproducts, significant research has been devoted to developing copper-free Sonogashira protocols. alfa-chemistry.com These systems have proven highly effective for the synthesis of 4-aryl-2-methyl-3-butyn-2-ols from aryl bromides. researchgate.net A simple and efficient copper-free catalytic system consists of Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand like Tri(p-tolyl)phosphine (P(p-tol)₃), using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a solvent such as Tetrahydrofuran (THF). researchgate.net This approach is well-suited for large-scale synthesis due to the use of more accessible aryl bromides instead of iodides and the avoidance of copper. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions for Aryl-Butynol Analogs
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-Bromobenzonitrile | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 95% |
| 1-Bromo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 98% |
| 1-Bromo-4-methoxybenzene | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 85% |
| 4-Bromobenzaldehyde | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂, P(p-tol)₃ | DBU | THF | 96% |
Copper-Mediated Coupling Strategies
While copper is a crucial co-catalyst in the traditional Sonogashira reaction, coupling strategies where copper is the primary metallic mediator also exist. The most prominent of these is the Castro-Stephens coupling, a reaction that predates the Sonogashira coupling. wikipedia.org This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine, to yield a disubstituted alkyne and a copper(I) halide. alfa-chemistry.comwikipedia.org
To synthesize this compound using this method, one would first prepare the copper(I) acetylide of 3-butyn-2-ol. This species is then reacted stoichiometrically with an aryl halide like 4-iodobenzotrifluoride. drugfuture.com Unlike the palladium-catalyzed Sonogashira reaction, the Castro-Stephens coupling does not require a secondary catalyst and proceeds through a mechanism that is still debated but is distinct from the oxidative addition/reductive elimination cycle of palladium. prezi.com While effective, the reaction often requires stoichiometric amounts of the copper acetylide and higher reaction temperatures compared to its palladium-catalyzed counterpart. prezi.com
Modern advancements in copper catalysis have also focused on trifluoromethylation reactions, which are relevant to the synthesis of the target molecule. Various protocols use copper to mediate the transfer of a CF₃ group from reagents like trifluoromethyltrimethylsilane (TMSCF₃) or fluoroform-derived CuCF₃ to aryl halides. nih.govresearchgate.net These reactions highlight copper's versatility in forming both C-C and C-CF₃ bonds under specific conditions.
Other Cross-Coupling Methodologies
Beyond the well-established Sonogashira and Castro-Stephens reactions, other cross-coupling methodologies have been developed for the synthesis of aryl-alkyne bonds. A notable alternative is the decarboxylative cross-coupling reaction. wikipedia.org This strategy utilizes an alkynyl carboxylic acid, such as propiolic acid or its derivatives, in place of a terminal alkyne. wikipedia.orgrsc.org The reaction proceeds with the loss of carbon dioxide (CO₂), offering a practical advantage for handling low-boiling or gaseous alkynes. wikipedia.org
The synthesis of aryl-2-methyl-3-butyn-2-ol analogs has been successfully achieved through the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid with aryl bromides. researchgate.net This transformation is typically catalyzed by a palladium complex, such as Pd(OAc)₂ in combination with bulky phosphine ligands like SPhos or XPhos, in the presence of a base like tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net This method provides an efficient, copper-free pathway from readily available aryl bromides and a stable, non-volatile alkyne source. researchgate.net
Multi-Step Synthetic Pathways
Multi-step syntheses allow for a modular approach, where the core scaffold is first constructed and then functionalized, or where complex starting materials are built up before the key coupling step. This approach offers flexibility in introducing various functional groups, including the trifluoromethyl moiety.
Formation of Aryl-Butynol Scaffold
The central challenge in synthesizing this compound is the construction of the aryl-butynol scaffold. As detailed in the cross-coupling sections, the most direct method involves the formation of the C(sp²)-C(sp) bond connecting the trifluoromethyl-substituted phenyl ring to the butynol (B8639501) chain. The choice of starting materials dictates the specific coupling strategy.
The two primary building blocks are:
An aryl precursor, which for the target molecule is a 4-(trifluoromethyl)phenyl halide or triflate.
An alkyne precursor, which is typically 3-butyn-2-ol or a related derivative like 4-hydroxy-4-methyl-2-pentynoic acid for decarboxylative approaches.
The Sonogashira reaction (both copper-co-catalyzed and copper-free) and the Castro-Stephens coupling represent the most convergent and widely used methods for assembling this scaffold in a single step from these precursors.
Introduction of Trifluoromethylation
The trifluoromethyl (CF₃) group can be incorporated into the molecular structure at different stages of the synthesis. The chosen strategy depends on the availability of starting materials and the compatibility of the trifluoromethylation reaction with other functional groups in the molecule.
The most common and straightforward approach is to begin with a commercially available, pre-trifluoromethylated aromatic compound. In this "late-stage coupling" strategy, a building block such as 4-iodobenzotrifluoride, 4-bromobenzotrifluoride, or a trifluoromethyl-substituted arylboronic acid is used directly in the cross-coupling reaction with 3-butyn-2-ol. nih.gov This method is highly efficient as it leverages well-established coupling protocols on a readily accessible starting material.
Alternatively, a "late-stage trifluoromethylation" strategy can be envisioned. In this pathway, an aryl-butynol scaffold bearing a suitable functional group for subsequent conversion is first synthesized. For example, one could prepare 4-(4-iodophenyl)-3-butyn-2-ol via a Sonogashira coupling. The iodo group could then be replaced by a trifluoromethyl group. Copper-catalyzed trifluoromethylation reactions are particularly well-suited for this purpose. beilstein-journals.org A variety of reagents and conditions have been developed, including the use of trifluoroacetates, fluoroform-derived CuCF₃, or Togni's reagent in the presence of a copper catalyst. nih.govbeilstein-journals.org This approach offers flexibility for creating a library of analogs from a common, non-fluorinated intermediate.
Table 2: Selected Reagents for Trifluoromethylation Reactions
| Reagent Class | Specific Reagent(s) | Typical Catalyst/Mediator |
|---|---|---|
| Nucleophilic | Trifluoromethyltrimethylsilane (TMSCF₃) | CuI / KF |
| Nucleophilic | Fluoroform (HCF₃) / Base | CuCl |
| Electrophilic | Togni's Reagents | Copper Salts |
| Decarboxylative | Sodium Trifluoroacetate (CF₃CO₂Na) | CuI |
Stereoselective Synthesis of Enantiomeric Forms
The creation of specific stereoisomers of this compound is crucial for its application in stereospecific synthesis and for the development of chiral materials. Several key strategies have been developed for the stereoselective synthesis of chiral propargylic alcohols.
Asymmetric Reduction of Ketone Precursors
A primary route to chiral secondary alcohols is the asymmetric reduction of their corresponding ketone precursors. For the synthesis of this compound, this involves the stereoselective reduction of 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-one. This transformation is commonly achieved using chiral reducing agents or catalytic hydrogenation with chiral catalysts.
Detailed research has demonstrated the efficacy of various catalytic systems in the asymmetric reduction of ynones. For instance, Noyori's ruthenium-based catalysts, particularly those employing monosulfonylated chiral diamine ligands, are highly effective for the transfer hydrogenation of alkynones, yielding propargylic alcohols with excellent enantioselectivity. organic-chemistry.org Another well-established method involves the use of chiral oxazaborolidine catalysts, which have been shown to produce propargylic alcohols with high enantiomeric excess. organic-chemistry.org While specific data for the reduction of 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-one is not extensively documented, the general applicability of these methods to a wide range of alkynones suggests high potential for achieving the desired chiral alcohol with high optical purity.
Table 1: Representative Catalysts for Asymmetric Reduction of Ynones
| Catalyst System | Ketone Substrate Type | Typical Enantiomeric Excess (ee) | Reference |
| Ru(II)-monosulfonylated diamine | Alkynones | >95% | organic-chemistry.org |
| Chiral Oxazaborolidine | Alkynones | High | organic-chemistry.org |
| Lipase-mediated DKR | Propargylic alcohols | 81-99% | acs.org |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. acs.org After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming step.
For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. acs.org The α-proton of the resulting carbonyl compound can be deprotonated to form a chiral enolate, which can then undergo diastereoselective reactions. While this approach is more commonly applied to the synthesis of chiral carboxylic acid derivatives, analogous strategies can be envisioned for the synthesis of chiral alcohols. Another widely used class of chiral auxiliaries is the oxazolidinones, popularized by David A. Evans. These are particularly effective in directing stereoselective aldol (B89426) reactions, which can be a pathway to chiral alcohol functionalities. rsc.org
Catalytic Enantioselective Transformations
Catalytic enantioselective addition of a terminal alkyne to an aldehyde represents one of the most direct and atom-economical methods for the synthesis of chiral propargylic alcohols. organic-chemistry.org In this approach, 1-ethynyl-4-(trifluoromethyl)benzene (B1334827) would be added to acetaldehyde (B116499) in the presence of a chiral catalyst to yield this compound.
A notable example of this strategy is the method developed by Carreira and coworkers, which utilizes N-methylephedrine as a chiral additive in conjunction with zinc triflate (Zn(OTf)₂) to catalyze the addition of terminal alkynes to aldehydes. acs.org This system is known for its practicality, operational simplicity, and high enantioselectivity across a broad range of substrates. acs.orggoflow.at Another powerful catalytic system involves the use of a chiral BINOL-titanium complex to catalyze the addition of alkynylzinc reagents to aldehydes, affording chiral propargyl alcohols with high enantioselectivity. umontreal.ca The Trost ProPhenol ligand in combination with a dialkylzinc reagent has also been shown to be highly effective for the enantioselective alkynylation of various aldehydes. nih.gov
Table 2: Catalytic Systems for Enantioselective Alkynylation of Aldehydes
| Catalyst System | Alkyne Substrate | Aldehyde Substrate | Enantiomeric Excess (ee) | Reference |
| Zn(OTf)₂ / (+)-N-methylephedrine | Terminal Alkynes | Aliphatic & Aromatic Aldehydes | up to 99% | acs.orggoflow.at |
| (R)-BINOL / Ti(OiPr)₄ | Alkynylzinc Reagents | Aromatic Aldehydes | High | umontreal.ca |
| (S,S)-ProPhenol / Me₂Zn | Terminal Alkynes | Aryl, Aliphatic, & α,β-Unsaturated Aldehydes | High | nih.gov |
| InBr₃ / (R)-BINOL | Terminal Alkynes | Aromatic Aldehydes | 83-99% | organic-chemistry.org |
Advanced Synthetic Strategies and Process Intensification
To enhance the efficiency, safety, and scalability of synthesizing this compound, advanced synthetic strategies and process intensification techniques are being explored.
Decarboxylative Coupling Reactions
Decarboxylative coupling reactions have emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds from readily available carboxylic acids. mdpi.com In the context of butynol synthesis, a decarboxylative Sonogashira-type coupling can be employed. This approach avoids the use of terminal alkynes directly, instead utilizing a protected propiolic acid derivative as the alkyne source.
A study on the synthesis of aryl-2-methyl-3-butyn-2-ols demonstrated the feasibility of a palladium-catalyzed decarboxylative coupling between 4-hydroxy-4-methyl-2-pentynoic acid and various aryl bromides. The reaction proceeds in the absence of copper, which is often problematic in large-scale syntheses. While this specific example leads to a tertiary alcohol analog, the underlying principle can be adapted for the synthesis of secondary alcohols like this compound.
Flow Chemistry Applications in Butynol Synthesis
Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. nih.gov The application of flow chemistry to asymmetric synthesis is a rapidly growing field. nih.gov
For the synthesis of chiral propargylic alcohols, flow reactors can be utilized in several ways. For instance, a packed-bed reactor containing an immobilized chiral catalyst can be used for the continuous enantioselective alkynylation of an aldehyde. This setup allows for easy separation of the product from the catalyst and enables the reuse of the often-expensive chiral catalyst. Furthermore, dynamic kinetic resolution (DKR) of racemic propargylic alcohols has been successfully implemented in a continuous-flow system, employing a combination of a racemization catalyst and an enzyme to achieve high yields of a single enantiomer. The precise control over reaction parameters such as residence time, temperature, and pressure in a flow system can lead to improved selectivity and productivity compared to batch reactions.
Reactivity and Functional Group Transformations of 4 4 Trifluoromethyl Phenyl 3 Butyn 2 Ol
The chemical architecture of 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol features two key reactive centers: a terminal alkyne and a secondary alcohol. This bifunctionality allows for a diverse range of chemical transformations, enabling its use as a versatile building block in organic synthesis. The reactivity at each functional group can be addressed selectively, leading to the generation of a wide array of complex molecules.
Applications of 4 4 Trifluoromethyl Phenyl 3 Butyn 2 Ol in Complex Molecule Synthesis
Role as a Versatile Intermediate in Organic Synthesis
The chemical architecture of 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol, characterized by a terminal alkyne and a secondary alcohol, renders it a highly adaptable intermediate for a range of organic transformations. One of the most notable applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. beilstein-journals.orgresearchgate.netwikipedia.org This reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and various aryl or vinyl halides. wikipedia.org
A specific example of its utility is demonstrated in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.netresearchgate.net In a key step, this compound is coupled with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes under Sonogashira conditions. beilstein-journals.orgresearchgate.net This reaction is followed by a cyclization step, leading to the formation of the fused heterocyclic system. beilstein-journals.org The reaction can be performed sequentially or as a one-pot multicomponent procedure, showcasing the robustness of this synthetic strategy. beilstein-journals.org
Table 1: Sonogashira Coupling Reaction Utilizing this compound
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| 5-Chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | This compound | Pd catalyst, Cu co-catalyst, amine base | 5-Alkynyl-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | beilstein-journals.org |
Precursor for Fluorinated Scaffolds and Advanced Materials
The trifluoromethyl group is a key pharmacophore in medicinal chemistry and a valuable component in materials science due to its unique electronic properties and lipophilicity. cas.cn While direct evidence for the use of this compound in the synthesis of advanced materials like liquid crystals is not extensively documented in the reviewed literature, its structural motifs are highly relevant to this field.
Fluorinated compounds, particularly those with rigid phenyl and biphenyl (B1667301) cores, are foundational in the design of liquid crystals. figshare.comnih.gov The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the dielectric anisotropy, of these materials. nih.gov The synthesis of such materials often involves cross-coupling reactions to construct the core structure. figshare.com Given its reactivity in Sonogashira couplings, it is plausible that this compound could serve as a precursor for the synthesis of novel fluorinated liquid crystalline materials. Further research in this area could explore the incorporation of this building block into more complex, multi-ring systems characteristic of liquid crystals.
Contribution to the Synthesis of Biologically Relevant Molecular Structures (as synthetic intermediates)
The trifluoromethyl-substituted pyrazolo[4,3-c]pyridine core, synthesized using this compound, is a scaffold of significant interest in medicinal chemistry. beilstein-journals.orgnih.govresearchgate.net Pyrazole and its fused derivatives are known to exhibit a wide range of biological activities. nih.gov For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells. nih.gov
The synthesis of these biologically active molecules often relies on the construction of the core heterocyclic system through multicomponent reactions or sequential coupling and cyclization strategies. beilstein-journals.orgnih.gov The use of this compound as a key intermediate in the formation of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines highlights its indirect but crucial contribution to the development of potential therapeutic agents. beilstein-journals.org The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance metabolic stability and binding affinity. cas.cn
Table 2: Biologically Active Heterocyclic Systems Derived from Trifluoromethyl-Containing Building Blocks
| Heterocyclic Core | Biological Target/Activity | Reference |
| Pyrazolo[3,4-b]pyridine | TRK inhibitors (anticancer) | nih.gov |
| Pyrazolo[4,3-c]pyridine | Potential pharmacological activities | beilstein-journals.orgresearchgate.net |
Integration into Polymer Chemistry for Specialty Materials
The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.govpageplace.dersc.org While specific examples of the direct polymerization of this compound were not identified in the surveyed literature, its functional groups suggest potential for its use as a monomer or a modifying agent in polymer synthesis.
The alkyne and hydroxyl functionalities present in the molecule could, in principle, participate in various polymerization reactions. For instance, the alkyne group could undergo polymerization through metathesis or other coupling reactions, while the hydroxyl group could be used for esterification or etherification to incorporate the trifluoromethylphenyl moiety into polyester (B1180765) or polyether backbones. The synthesis of fluorinated polyurethanes, for example, often involves the reaction of fluorinated diols with diisocyanates. mdpi.com Although this compound is a mono-alcohol, its derivatives could potentially be adapted for such polymerization processes. Further research is needed to explore the viability of this compound in the synthesis of novel fluorinated polymers with specialized properties.
Advanced Spectroscopic and Analytical Methodologies for Research Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule with hydrogen, carbon, and fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 4-(4-(Trifluoromethyl)phenyl)-3-butyn-2-ol, the expected proton signals would confirm the presence of the methyl, hydroxyl, and methine protons of the butynol (B8639501) chain, as well as the protons on the substituted aromatic ring. The splitting patterns (multiplicity) arise from spin-spin coupling between adjacent non-equivalent protons and are critical for establishing connectivity.
¹³C NMR spectroscopy probes the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display a distinct signal for each chemically non-equivalent carbon atom. The chemical shifts provide insight into the hybridization (sp³, sp², sp) and the electronic environment of each carbon, clearly identifying the aliphatic, alkynyl, and aromatic carbons, including the carbon of the trifluoromethyl group.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. chemguide.co.uk Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, it provides clear, well-resolved signals. sigmaaldrich.com For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. Its chemical shift is highly indicative of the electronic nature of the aromatic ring to which it is attached. The chemical shift for a -CF₃ group on a benzene (B151609) ring typically appears around -63 ppm relative to a CFCl₃ standard. rsc.org
Expected NMR Data for this compound (Note: The following data are predicted values based on the chemical structure and established spectroscopic principles. Solvent: CDCl₃)
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.6 | Doublet | 2H | Aromatic (Ha) |
| ~ 7.5 | Doublet | 2H | Aromatic (Hb) |
| ~ 4.8 | Quartet | 1H | Methine (CH-OH) |
| ~ 2.5 | Singlet (broad) | 1H | Hydroxyl (OH) |
| ~ 1.5 | Doublet | 3H | Methyl (CH₃) |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 132 | Aromatic (Ca) |
| ~ 130 (q, J ≈ 33 Hz) | Aromatic (C-CF₃) |
| ~ 126 (q, J ≈ 4 Hz) | Aromatic (Cb) |
| ~ 125 | Aromatic (Cipso) |
| ~ 124 (q, J ≈ 272 Hz) | Trifluoromethyl (-CF₃) |
| ~ 92 | Alkynyl (C≡C-Ar) |
| ~ 85 | Alkynyl (C≡C-CH) |
| ~ 59 | Methine (CH-OH) |
| ~ 23 | Methyl (-CH₃) |
¹⁹F NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -63 | Singlet | -CF₃ |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of the chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups:
O-H Stretch: A strong and broad absorption band for the hydroxyl group.
C≡C Stretch: A weak to medium, sharp absorption for the internal alkyne.
sp³ C-H Stretch: Absorption bands for the methyl and methine groups.
sp² C-H Stretch: Weaker absorptions for the aromatic C-H bonds.
C=C Stretch: Characteristic absorptions for the aromatic ring.
C-F Stretch: Strong absorptions associated with the trifluoromethyl group.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3600 - 3200 | Strong, Broad | O-H Stretch | Alcohol |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (sp²) |
| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) |
| 2260 - 2100 | Weak to Medium | C≡C Stretch | Alkyne |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1350 - 1100 | Strong | C-F Stretch | Trifluoromethyl |
| 1100 - 1000 | Strong | C-O Stretch | Secondary Alcohol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
The molecular formula for this compound is C₁₁H₉F₃O, with a monoisotopic mass of approximately 214.06 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 214. The molecule would then undergo predictable fragmentation, and the analysis of these fragments helps to confirm the structure. chemguide.co.uk Common fragmentation pathways for alcohols include dehydration (loss of H₂O) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). libretexts.orglibretexts.org
Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Identity | Fragmentation Pathway |
|---|---|---|
| 214 | [M]⁺ | Molecular Ion |
| 199 | [M - CH₃]⁺ | Loss of a methyl group |
| 196 | [M - H₂O]⁺ | Dehydration (loss of water) |
| 171 | [C₉H₄F₃]⁺ | Loss of the prop-1-en-2-ol radical |
| 145 | [C₇H₄F₃]⁺ | Phenyl-CF₃ cation |
| 43 | [C₂H₃O]⁺ | Acetyl cation from alpha-cleavage |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is a fundamental tool for separating, identifying, and purifying the components of a mixture. For a synthesized compound like this compound, various chromatographic methods are essential to assess its purity and, if necessary, to separate its stereoisomers.
Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is highly effective for assessing the purity of volatile compounds. Due to the presence of a polar hydroxyl group, direct analysis of this alcohol by GC might result in poor peak shape (tailing). Therefore, derivatization to a more volatile and less polar silyl (B83357) ether is often performed prior to analysis to improve chromatographic performance.
High-performance liquid chromatography (HPLC) is the most widely used technique for purity assessment and quantitative analysis in the pharmaceutical and chemical industries. core.ac.uk A reversed-phase HPLC method, typically using a C18 (octadecylsilane) stationary phase, would be ideal for determining the purity of this compound. The compound would be dissolved in a suitable solvent and eluted with a mobile phase, such as a gradient of water and acetonitrile. A UV detector would monitor the eluent, and the purity would be determined by the area percentage of the main peak relative to any impurity peaks.
The carbon atom bearing the hydroxyl group (C-2) in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers. Standard chromatographic techniques like GC and HPLC cannot separate enantiomers. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is required to resolve a racemic mixture into its individual enantiomers. nih.gov The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This analysis is crucial for determining the enantiomeric excess (e.e.) or optical purity of a sample. Polysaccharide-based CSPs are commonly used for this purpose in both HPLC and Supercritical Fluid Chromatography (SFC). nih.govamericanpharmaceuticalreview.com
Advanced X-ray Crystallography for Solid-State Structure Analysis
Single-crystal X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This methodology provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. nih.gov Such data is fundamental to understanding the relationship between molecular structure and the macroscopic properties of a material. nih.gov
Detailed Research Findings
A comprehensive search of crystallographic databases and the scientific literature indicates that a complete single-crystal X-ray diffraction study for this compound has not been formally reported. Therefore, detailed experimental crystallographic data such as unit cell dimensions and atomic coordinates are not publicly available.
However, based on the known functional groups within the molecule—a hydroxyl group, a trifluoromethyl group, a phenyl ring, and an alkyne linker—a detailed analysis of its potential solid-state architecture can be postulated. An experimental crystallographic study would aim to elucidate several key structural features:
Molecular Conformation: Determining the precise dihedral angles between the phenyl ring and the butynol side chain, which would reveal any deviation from planarity.
Intermolecular Interactions: Identifying the network of non-covalent interactions that govern the packing of molecules in the crystal. The primary interactions expected for this compound include:
Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form intermolecular O-H···O hydrogen bonds, potentially leading to the formation of chains or dimeric motifs within the crystal lattice.
π-Interactions: The aromatic phenyl ring and the electron-rich carbon-carbon triple bond are capable of engaging in C-H···π and π-π stacking interactions. researchgate.netnih.gov These interactions are crucial in organizing aromatic molecules in the solid state.
Elucidation of the crystal structure would provide definitive evidence for the presence and geometry of these interactions, offering critical insights into the supramolecular chemistry of this compound.
Crystallographic Data Table
An X-ray diffraction experiment on a suitable single crystal of this compound would yield a set of crystallographic parameters. The following interactive table illustrates the type of data that would be obtained from such an analysis.
Note: The values presented in the table below are hypothetical and serve as an example of the data generated in a typical crystallographic report. Experimental determination is required to obtain the actual values for the compound.
| Parameter | Description | Example Value |
|---|---|---|
| Empirical Formula | The simplest whole-number ratio of atoms in the compound. | C₁₁H₉F₃O |
| Formula Weight | The mass of one mole of the compound. | 214.18 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The group of symmetry operations describing the crystal. | P2₁/c |
| a (Å) | The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice. | 10.3 Å |
| b (Å) | 9.5 Å | |
| c (Å) | 10.5 Å | |
| α (°) | 90° | |
| β (°) | 104.7° | |
| γ (°) | 90° | |
| Volume (ų) | The volume of the unit cell. | 994.1 ų |
| Z | The number of molecules per unit cell. | 4 |
| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.430 g/cm³ |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% |
Theoretical and Computational Investigations of 4 4 Trifluoromethyl Phenyl 3 Butyn 2 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used method for investigating the electronic structure of many-body systems, offering a balance between accuracy and computational cost. nih.gov Applying DFT calculations to 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol would provide a detailed picture of its electron distribution and potential reactivity.
The first step in such an investigation involves geometry optimization, where the molecule's lowest-energy three-dimensional structure is determined. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are commonly employed for this purpose. nih.gov Once the optimized geometry is obtained, a host of electronic properties can be calculated.
Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted analogue.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scispace.com In this molecule, the oxygen atom of the hydroxyl group would be an area of negative potential (red), indicating a site prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the regions near the electron-withdrawing trifluoromethyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.3 eV | Predicts chemical stability and reactivity |
Mechanistic Studies of Key Transformations via Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with each step of a reaction pathway. nih.gov
A characteristic reaction of propargyl alcohols is the Meyer-Schuster rearrangement, which converts them into α,β-unsaturated carbonyl compounds under acidic conditions. rsc.org A computational study of this rearrangement for this compound would begin by modeling the initial protonation of the hydroxyl group. Subsequent steps, including the 1,3-shift of the hydroxyl group to form an allene intermediate and the final tautomerization to the enone product, would be modeled.
For each step, the transition state structure would be located and confirmed by frequency analysis (identifying a single imaginary frequency). The activation energy (Ea) for each step is the energy difference between the reactant and the transition state. These calculations would reveal the rate-determining step of the reaction and provide insight into how the trifluoromethylphenyl group influences the reaction kinetics. The electron-withdrawing nature of this group could affect the stability of carbocationic intermediates, thereby altering the energy landscape of the reaction compared to other substituted propargyl alcohols.
Table 2: Hypothetical Activation Energies for the Meyer-Schuster Rearrangement of this compound
| Reaction Step | Reactant | Transition State | Product | Activation Energy (Ea) (kcal/mol) |
|---|---|---|---|---|
| Protonation | Starting Alcohol + H⁺ | TS1 | Protonated Alcohol | 5.2 |
| 1,3-Hydroxyl Shift | Protonated Alcohol | TS2 | Allene Intermediate | 18.5 |
Conformational Analysis and Stereochemical Implications
The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds and determining their relative stabilities.
For this compound, the key rotatable single bonds are the C2-C3 bond (connecting the chiral center to the alkyne) and the C1-O bond of the hydroxyl group. Rotation around the C2-C3 bond would lead to different orientations of the methyl and hydroxyl groups relative to the phenylalkynyl moiety. A potential energy surface scan, where the dihedral angle is systematically varied and the energy calculated at each step, would reveal the most stable conformers (energy minima) and the energy barriers to rotation (energy maxima). researchgate.net
It is expected that conformers that minimize steric hindrance between the bulky trifluoromethylphenyl group and the substituents on C2 would be energetically favored. Furthermore, intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-electron cloud of the alkyne is a possibility that could stabilize certain conformations. researchgate.net Understanding the preferred conformation is crucial as it can dictate which face of the molecule is more accessible for a reaction, thereby influencing stereochemical outcomes.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Dihedral Angle (H-O-C2-C3) | Conformation Description | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| 60° | Gauche | 0.00 | 65.1 |
| 180° | Anti | 0.85 | 20.5 |
Solvent Effects and Environmental Influences on Molecular Behavior
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate these effects, providing insights that are difficult to obtain experimentally. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov
By performing DFT calculations with a PCM, one can predict how the electronic structure of this compound changes in different solvents. For instance, in a polar solvent like water or ethanol, the molecule's dipole moment is expected to increase as the solvent stabilizes charge separation. This solvent stabilization can also affect the HOMO and LUMO energies. nih.gov
Solvent effects can also have a profound impact on reaction mechanisms and rates. For the Meyer-Schuster rearrangement discussed earlier, a polar protic solvent could stabilize the charged intermediates and transition states, potentially lowering the activation energies and accelerating the reaction rate compared to a non-polar solvent. nih.gov By calculating the reaction profile in various solvents, a theoretical model can predict the optimal solvent conditions for a given transformation.
Table 4: Hypothetical Solvent Effects on the Dipole Moment of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Gas Phase | 1 | 2.50 |
| Cyclohexane | 2.0 | 2.85 |
| Dichloromethane | 8.9 | 3.98 |
| Acetonitrile | 37.5 | 4.65 |
Future Perspectives and Challenges in 4 4 Trifluoromethyl Phenyl 3 Butyn 2 Ol Research
Development of Sustainable and Environmentally Benign Synthetic Protocols
The traditional synthesis of propargyl alcohols often involves the nucleophilic addition of metal acetylides to aldehydes, which can require stoichiometric amounts of organometallic reagents and stringent anhydrous conditions. nih.gov A key future direction is the development of greener synthetic routes that align with the principles of sustainable chemistry. rawsource.commdpi.com
Future research will likely focus on catalytic methods that minimize waste and avoid harsh reagents. researchgate.net This includes:
Catalytic C-H Activation: Direct alkynylation of carbonyl compounds through transition-metal-catalyzed C-H bond activation of terminal alkynes represents a highly atom-economical approach. mdpi.com This avoids the pre-formation of metal acetylides.
Water as a Solvent or Byproduct: Developing synthetic protocols that can be performed in aqueous media or that produce water as the only byproduct would significantly improve the environmental footprint. researchgate.netnih.gov
Flow Chemistry: Continuous-flow processes offer improved safety, efficiency, and scalability compared to batch synthesis. mdpi.com Implementing flow chemistry for the synthesis of 4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol could allow for precise control over reaction parameters and minimize waste generation. researchgate.net
| Parameter | Traditional Methods (e.g., Grignard) | Sustainable Future Protocols |
|---|---|---|
| Reagents | Stoichiometric organometallics | Catalytic systems (e.g., transition metals) |
| Solvents | Anhydrous organic solvents (e.g., THF, ether) | Greener solvents, aqueous media |
| Byproducts | Metal salts, organic waste | Minimal waste, water |
| Atom Economy | Lower | Higher |
| Conditions | Strictly inert and anhydrous | Milder, potentially open-flask |
Discovery of Novel Reactivity and Unexplored Transformations
The unique structure of this compound, featuring a secondary alcohol, an internal alkyne, and an electron-withdrawing trifluoromethylphenyl group, opens avenues for exploring novel chemical transformations. While propargyl alcohols are known to undergo a variety of reactions, the specific substitution pattern of this compound could lead to unique reactivity. researchgate.netsci-hub.se
Key areas for future investigation include:
Asymmetric Catalysis: Developing enantioselective methods for reactions at the chiral center or transformations involving the alkyne would provide access to valuable chiral building blocks for pharmaceuticals.
Photoredox Catalysis: Visible-light photoredox catalysis could enable novel transformations, such as radical additions across the alkyne or functionalization at the propargylic position under mild conditions. lookchem.com The trifluoromethyl group could play a crucial role in modulating the electronic properties of the molecule for such reactions. mdpi.com
Rearrangement Reactions: While classic rearrangements like the Meyer-Schuster reaction are known for propargyl alcohols, the influence of the trifluoromethylphenyl substituent on the reaction pathway and product distribution warrants further study. nih.gov
Cyclization Cascades: The compound is an ideal substrate for designing cascade reactions to build complex heterocyclic structures, which are prevalent in bioactive molecules. rawsource.com Gold-catalyzed transformations, for instance, are known to be effective for complex reactions of propargyl alcohols. nih.gov
| Reaction Class | Potential Transformation of this compound | Significance |
|---|---|---|
| Asymmetric Synthesis | Enantioselective etherification or amination | Access to chiral intermediates for drug discovery |
| Photoredox Catalysis | Radical trifluoromethylation or hydrotrifluoromethylation of the alkyne lookchem.com | Installation of additional fluorine-containing groups |
| Metal-Catalyzed Cyclizations | Intramolecular hydroarylation/cyclization to form substituted indenes nih.gov | Rapid construction of complex polycyclic systems |
| Multi-component Reactions | Participation in A3 coupling (aldehyde, alkyne, amine) variations | Efficient synthesis of diverse molecular libraries |
Expansion of Applications in Interdisciplinary Scientific Domains
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's pharmacological profile. jelsciences.comnih.gov This makes this compound a promising scaffold for applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net
Potential future applications include:
Medicinal Chemistry: The compound can serve as a key intermediate for the synthesis of novel therapeutic agents. The trifluoromethylphenyl moiety is found in numerous FDA-approved drugs. nih.govmdpi.com Its derivatives could be explored for activity in areas such as oncology, infectious diseases, and neurology. α-Trifluoromethylated alcohols, in particular, are motifs found in various pharmaceuticals. nih.gov
Agrochemicals: Fluorinated compounds play a crucial role in modern agrochemicals. mdpi.com Derivatives of this alcohol could be investigated as potential herbicides, fungicides, or insecticides, with the CF3 group potentially enhancing potency and metabolic stability.
Materials Science: Aryl-alkyne structures are of interest for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the trifluoromethyl group can be used to tune the electronic properties of these materials. nih.gov
| Domain | Potential Application | Role of this compound |
|---|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors or receptor antagonists | Core scaffold providing lipophilicity and metabolic stability from the CF3 group nih.gov |
| Agrochemicals | Synthesis of novel pesticides or herbicides | Building block for creating potent and stable active ingredients nih.gov |
| Materials Science | Precursor for conjugated polymers or functional dyes | A rigid, tunable electronic component due to the aryl-alkyne and CF3 groups nih.gov |
Addressing Scalability and Practicality for Research Scale Production
For this compound to be widely utilized as a building block, its synthesis must be practical and scalable for research purposes. Several challenges need to be addressed to move from laboratory-scale synthesis to consistent, larger-scale production.
Key challenges and potential solutions include:
Starting Material Availability: The accessibility and cost of starting materials, such as 4-ethynyl-α,α,α-trifluorotoluene, can be a limiting factor. Exploring alternative, more economical synthetic routes to these precursors is essential.
Reaction Conditions: Many classic alkynylation reactions require cryogenic temperatures and strictly inert atmospheres, which are challenging to maintain on a larger scale. The development of protocols that operate under milder, more practical conditions is crucial. mdpi.comnih.gov
Purification: Chromatographic purification is common for this class of compounds but becomes inefficient and costly at larger scales. Developing methods that yield the product in high purity through crystallization or distillation would be a significant advancement.
| Challenge | Potential Mitigation Strategy |
|---|---|
| Cost of Reagents | Develop catalytic methods to reduce reagent loading; identify cheaper starting materials. |
| Harsh Reaction Conditions | Investigate reactions under milder temperatures and pressures; explore catalyst systems tolerant to air and moisture. |
| Purification Hurdles | Design syntheses that allow for non-chromatographic purification (e.g., crystallization, extraction). |
| Process Efficiency | Develop one-pot or continuous flow processes to reduce handling and improve throughput. researchgate.netacs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-(Trifluoromethyl)phenyl)-3-butyn-2-ol, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with a trifluoromethylphenyl precursor (e.g., 4-(trifluoromethyl)phenylboronic acid) and perform a Sonogashira coupling with a propargyl alcohol derivative .
- Step 2 : Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via GC (>98% purity threshold) .
- Step 3 : Characterize intermediates via - and -NMR to verify alkyne and hydroxyl group integrity. Compare spectral data with analogs like 2-Methyl-4-phenyl-3-butyn-2-ol .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- IR Spectroscopy : Confirm the presence of hydroxyl (~3200–3600 cm) and alkyne (~2100–2260 cm) functional groups.
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]) and rule out impurities.
- X-ray Crystallography : If single crystals are obtained, employ SHELXL for structure refinement to resolve stereochemical uncertainties .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under microwave-assisted conditions?
- Methodology :
- Design : Use a factorial experimental design to test variables like catalyst loading (e.g., Pd(PPh)), solvent polarity (DMF vs. THF), and microwave power (50–150 W).
- Analysis : Compare yields with traditional thermal methods. For example, microwave synthesis of trifluoromethylphenyl analogs achieved 20–30% higher yields in 15 minutes .
- Troubleshooting : If side products dominate, introduce scavengers (e.g., polymer-supported triphenylphosphine) to trap excess palladium .
Q. What computational strategies predict the compound’s reactivity in click chemistry or cycloaddition reactions?
- Methodology :
- DFT Calculations : Model transition states for alkyne participation in Huisgen cycloaddition using Gaussian or ORCA software. Compare activation energies with non-fluorinated analogs.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental assays. For instance, trifluoromethyl groups in similar compounds enhanced binding to hydrophobic pockets .
Q. How do electronic effects of the trifluoromethyl group influence reaction kinetics in catalytic systems?
- Methodology :
- Kinetic Profiling : Monitor reactions via in situ -NMR to track CF-group stability under acidic/basic conditions.
- Comparative Studies : Synthesize analogs with -CF, -CH, or -NO substituents and measure rate constants for cross-coupling reactions. Data contradictions (e.g., unexpected steric effects) may require revised Hammett parameters .
Q. What protocols ensure safe handling of this compound in lab settings?
- Methodology :
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis. The compound’s phenolic analogs require strict ventilation due to volatility .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported bioactivity data for this compound?
- Methodology :
- Meta-Analysis : Compile MIC/MBC values from studies like trifluoromethylphenyl enamide analogs (e.g., MICs = 0.15–44.5 µM) . Adjust for variables like bacterial strain diversity or solvent effects (DMSO vs. saline).
- Validation : Replicate assays in triplicate using standardized CLSI protocols to confirm reproducibility.
Q. What statistical methods validate purity and stability in long-term storage?
- Methodology :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 6 months. Analyze degradation via HPLC every 30 days.
- Multivariate Analysis : Use PCA to correlate impurity profiles with storage conditions. For example, trifluoromethyl groups in related compounds showed hydrolytic stability but photodegradation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
